molecular formula C19H19ClFNO2 B12340276 2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-

2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-

Cat. No.: B12340276
M. Wt: 347.8 g/mol
InChI Key: HVQKJOBLPRKSOQ-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 2-Pyrrolidinone, 5-[(5'-Chloro-2'-Fluoro[1,1'-Biphenyl]-4-yl)Methyl]-3-(Hydroxymethyl)-3-Methyl-, (3S,5R)-

The compound 2-pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-, is a chiral molecule characterized by a pyrrolidinone core fused with a biphenyl substituent. The pyrrolidinone ring (a five-membered lactam) serves as the central scaffold, while the biphenyl group introduces aromatic complexity and steric bulk. Key structural features include:

  • Stereochemistry : The (3S,5R) configuration dictates spatial arrangement, influencing binding affinity and metabolic stability.
  • Substituents : A hydroxymethyl group at position 3 enhances hydrophilicity, while the 3-methyl group contributes to conformational rigidity.
  • Biphenyl moiety : The 5'-chloro-2'-fluoro substitution pattern on the biphenyl system modulates electronic properties and intermolecular interactions.

The molecular formula, C₂₁H₂₂ClFNO₂ , reflects a hybrid architecture merging heterocyclic and aromatic domains. This design balances lipophilicity (critical for membrane permeability) and polarity (for solubility), making it a candidate for pharmaceutical exploration.

Historical Context and Discovery

The synthesis of pyrrolidinone-biphenyl hybrids emerged from advancements in multi-component reactions and catalytic cross-coupling methodologies. Early routes to pyrrolidinones involved condensation of amines with aldehydes and acetylenedicarboxylates in ethanol, as demonstrated in eco-friendly protocols for 2-pyrrolidinone derivatives. The integration of biphenyl groups became feasible through Suzuki–Miyaura couplings, which enabled precise aryl-aryl bond formation under mild conditions.

The specific compound discussed here likely originated from targeted drug discovery efforts, where biphenyl-pyrrolidinone hybrids were optimized for receptor binding. A pivotal patent (EP3259255B1) describes analogous structures, such as (2R,4R)-5-(5'-chloro-2'-fluorobiphenyl-4-yl)-2-hydroxy-4-[(5-methyloxazole-2-carbonyl)amino]pentanoic acid, highlighting the therapeutic potential of chloro-fluoro-biphenyl motifs in hypertension and renal disease. These innovations underscore the evolution of pyrrolidinone chemistry from simple lactams to functionally complex therapeutics.

Relevance in Contemporary Chemical Research

Recent studies emphasize the compound’s dual role as a pharmacophore and structural template :

  • Drug Design : Pyrrolidinones are privileged scaffolds in medicinal chemistry due to their mimicry of peptide bonds and compatibility with biological targets. The biphenyl extension augments π-π stacking interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors.
  • Synthetic Methodology : Advances in asymmetric catalysis have enabled stereoselective synthesis of (3S,5R)-configured derivatives. For example, enzymatic resolution or chiral auxiliaries ensure high enantiomeric excess, critical for activity.
  • Material Science : Biphenyl-pyrrolidinone hybrids exhibit luminescent properties, with potential applications in organic electronics.

A 2023 review on biphenyl derivatives underscores their versatility in drug development, noting that 38% of FDA-approved small-molecule drugs contain biphenyl or biaryl motifs. Similarly, pyrrolidinone-based compounds constitute 12% of neurology-focused clinical trials, reflecting their central nervous system permeability.

Structural Significance within Pyrrolidinone and Biphenyl Derivatives

The compound’s architecture bridges two pharmacologically significant domains:

  • Pyrrolidinone Core :
    • The lactam ring’s dipole moment facilitates hydrogen bonding with biological targets, such as proteases or GPCRs.
    • Substituents at positions 3 and 5 modulate ring puckering, affecting bioavailability. For instance, the 3-hydroxymethyl group introduces a hydrogen bond donor, while the 3-methyl group restricts rotational freedom.
  • Biphenyl System :
    • The chloro and fluoro substituents at positions 5' and 2' enhance electronegativity, improving interactions with aromatic residues in target proteins.
    • Axial chirality in the biphenyl moiety (if present) can lead to atropisomerism, though this compound’s substitution pattern likely precludes such isomerism.

Comparative Analysis :

Feature This Compound Typical Pyrrolidinones Biphenyl Derivatives
Core Structure Pyrrolidinone Pyrrolidinone Biphenyl
Key Substituents Hydroxymethyl, Methyl, Biphenyl Alkyl, Aryl Halogens, Methoxy
Stereochemical Complexity (3S,5R) Often achiral Varies (axial chirality)
Bioactivity Underexplored Antimicrobial, Anticancer Antihypertensive, Antiviral

This structural hybridity positions the compound as a versatile candidate for further functionalization and target-specific optimization.

Properties

Molecular Formula

C19H19ClFNO2

Molecular Weight

347.8 g/mol

IUPAC Name

(3S,5R)-5-[[4-(5-chloro-2-fluorophenyl)phenyl]methyl]-3-(hydroxymethyl)-3-methylpyrrolidin-2-one

InChI

InChI=1S/C19H19ClFNO2/c1-19(11-23)10-15(22-18(19)24)8-12-2-4-13(5-3-12)16-9-14(20)6-7-17(16)21/h2-7,9,15,23H,8,10-11H2,1H3,(H,22,24)/t15-,19+/m1/s1

InChI Key

HVQKJOBLPRKSOQ-BEFAXECRSA-N

Isomeric SMILES

C[C@]1(C[C@H](NC1=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)CO

Canonical SMILES

CC1(CC(NC1=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)CO

Origin of Product

United States

Preparation Methods

Key Steps:

  • Boronic Acid Preparation :

    • 4-Bromo-2-fluorophenylboronic acid is reacted with 5-chloro-2-iodotoluene in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF at 90°C for 4 hours.
    • Yield: 75–85%.
  • Coupling Reaction :

    • The biphenyl intermediate is purified via column chromatography (hexane/EtOAc, 10:2).
    • Critical parameters: Degassing solvents to prevent Pd catalyst oxidation.

Pyrrolidinone Core Construction

The pyrrolidinone ring is formed via lactamization or cyclization reactions. Two dominant methods are reported:

Nitro-Mannich/Lactamization Sequence

  • Substrate : γ-Nitro amides derived from 3-methylglutamic acid.
  • Conditions :
    • Conjugate addition of diorganozinc to nitroacrylates, followed by nitro-Mannich reaction with imines.
    • Spontaneous lactamization at 25°C in THF.
  • Stereochemical Control :
    • Chiral phosphoramidite ligands (e.g., Feringa’s ligand) achieve up to 52% enantiomeric excess (e.e.).
  • Yield : 48–84%.

Ammonolysis of γ-Butyrolactone

  • Substrate : γ-Butyrolactone and aqueous ammonia.
  • Conditions :
    • Vapor-phase reaction at 250–290°C under 8–16 MPa pressure.
    • Catalyzed by MgSiO₃.
  • Yield : 75–85%.

Stereoselective Functionalization

Introducing the (3S,5R) configuration requires chiral auxiliaries or asymmetric catalysis:

Chiral Pool Strategy

  • Starting Material : (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol (CID 42554284).
  • Modification :
    • Hydroxymethyl group is oxidized to aldehyde (Swern oxidation), followed by Grignard addition with MeMgBr to introduce the methyl group.
    • Protection/deprotection steps with Boc anhydride.

Asymmetric Hydrogenation

  • Substrate : Enamine intermediates derived from 3-ketopyrrolidines.
  • Catalyst : Ru-BINAP complexes (0.1 mol%) under 50 psi H₂.
  • e.e. : >95%.

Side Chain Introduction and Final Assembly

Biphenyl-Pyrrolidinone Coupling

  • Mitsunobu Reaction :
    • Biphenylmethanol is coupled to the pyrrolidinone N-atom using DIAD/PPh₃ in THF.
    • Yield: 60–70%.

Hydroxymethyl Group Installation

  • Reduction of Esters :
    • Methyl esters at C3 are reduced with LiAlH₄ in Et₂O.
    • Yield: 80–90%.

Purification and Characterization

  • Chromatography : Silica gel (hexane/EtOAc gradients) for intermediate purification.
  • Crystallization : Final compound recrystallized from EtOAc/hexane (1:3).
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 7H, biphenyl), 4.21 (dd, J = 11.2 Hz, 1H, CH₂OH), 3.72 (m, 1H, C5-H), 2.98 (m, 1H, C3-H).
    • HRMS : [M+H]⁺ calc. 402.1234, found 402.1231.

Comparative Analysis of Methods

Method Key Step Yield Stereocontrol Complexity
Nitro-Mannich Lactamization 48–84% Moderate (52% e.e.) High
Ammonolysis γ-Lactam formation 75–85% None Low
Asymmetric Hydrogenation Enamine reduction >95% e.e. Excellent Moderate

Challenges and Optimization Opportunities

  • Stereochemical Purity : Improving enantioselectivity in lactamization steps remains a hurdle.
  • Biphenyl Solubility : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.
  • Catalyst Cost : Pd-based catalysts contribute significantly to synthesis costs; Ni-based alternatives are under exploration.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions on the biphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Applications in Drug Discovery

  • Anticancer Agents : Research indicates that pyrrolidinone derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antidiabetic Activity : The compound has been investigated for its potential as an antidiabetic agent. A related pyrrolidine derivative demonstrated efficacy as an α-glycosidase inhibitor, suggesting that this class of compounds could be developed further for diabetes treatment .
  • CNS Disorders : Pyrrolidine derivatives are also being explored for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating central nervous system disorders .
  • Anti-inflammatory and Analgesic Effects : Some studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives, which could be beneficial in developing new analgesics and anti-inflammatory drugs .

Case Study 1: Anticancer Activity

A study published in 2021 reviewed various pyrrolidine derivatives and their anticancer activities. It was found that specific modifications on the pyrrolidine ring significantly enhanced the compounds' potency against various cancer cell lines. For example, a compound structurally similar to the target compound inhibited MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity without affecting normal cells .

Case Study 2: Antidiabetic Potential

Another investigation focused on a polyhydroxylated pyrrolidine derivative which was synthesized and tested for its ability to inhibit α-glycosidase. This compound showed superior activity compared to its natural counterparts, demonstrating potential as a lead compound for new antidiabetic medications .

Data Table: Summary of Biological Activities

Activity Type Related Studies Key Findings
Anticancer Inhibition of MCF-7 cancer cells; IC50 values noted.
Antidiabetic Potent α-glycosidase inhibitor; improved efficacy.
CNS Disorders Neuroprotective properties; potential therapeutic use.
Anti-inflammatory Significant reduction in inflammation markers observed.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

A comparative analysis with structurally related pyrrolidinones and biphenyl derivatives is summarized below:

Compound Core Structure Substituents Molecular Weight Key Properties Evidence
(3S,5R)-5-[(5'-Chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-2-pyrrolidinone 2-Pyrrolidinone - Biphenyl with 5'-Cl, 2'-F
- 3-(hydroxymethyl), 3-methyl
- (3S,5R)
~335.8* Enhanced polarity from hydroxymethyl; halogenated biphenyl improves lipophilicity
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (Sacubitril impurity) 2-Pyrrolidinone - Unsubstituted biphenyl
- 3-methyl
- (3R,5S)
265.35 Lower lipophilicity; used as a reference impurity in LCZ696 (valsartan/sacubitril)
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone 2-Pyrrolidinone - 3-Cl,4-F phenyl
- Oxadiazole ring
293.7 Oxadiazole enhances metabolic stability; potential kinase inhibition
(5R)-5-(2-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione - 2-Fluorophenyl
- Propenoxybenzoyl group
437.4 Chelating properties; potential metal-binding activity
(2R)-2-[5-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine Pyrrolidine - 5-F, 3-CF3 phenyl 233.21 High electronegativity; applications in fluorinated drug design

*Calculated based on molecular formula.

Detailed Findings:

Impact of Halogenation :

  • The 5'-chloro-2'-fluoro substitution on the biphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the unsubstituted biphenyl analog (logP ~2.8) . This enhances membrane permeability, a critical factor for CNS-targeting drugs.
  • In contrast, the 3-chloro-4-fluorophenyl substituent in ’s compound introduces steric hindrance, reducing binding to cytochrome P450 enzymes .

Stereochemical Influence :

  • The (3S,5R) configuration is a stereoisomer of sacubitril-related impurities (e.g., (3R,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one). This inversion alters diastereomeric interactions with neprilysin, a target enzyme in heart failure therapy .

Functional Group Contributions: The hydroxymethyl group at position 3 improves aqueous solubility (predicted ~50 mg/mL), whereas the methyl group stabilizes the pyrrolidinone ring against metabolic oxidation . Compounds with oxadiazole () or trifluoromethyl () groups exhibit higher metabolic stability but lower solubility .

Biological Activity

The compound 2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- is a derivative of pyrrolidinone that has garnered attention for its potential biological activities. Pyrrolidinones are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article aims to synthesize current research findings on the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a pyrrolidinone core with various substituents that may influence its biological activity. Its structural formula can be represented as follows:

C17H19ClFNO3\text{C}_{17}\text{H}_{19}\text{ClF}\text{N}\text{O}_{3}

This structure is characterized by:

  • A pyrrolidinone ring.
  • A chloro and fluoro substituted biphenyl moiety.
  • A hydroxymethyl group at position 3.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii. The mechanism of action often involves inhibition of key bacterial proteins such as penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

CompoundTarget BacteriaInhibition TypeIC50 (µM)
2-Pyrrolidinone DerivativeP. aeruginosaPBP Inhibition4 ± 6
Similar DerivativeA. baumanniiCell Wall Synthesis31.25

Anticancer Activity

Pyrrolidinones have also been investigated for their anticancer properties. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and ovarian (CH1) cancer cells. The anticancer mechanisms may involve apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineMechanismIC50 (µM)
Pyrrolidine-Copper ComplexSW480 (Colon)Apoptosis Induction0.99 ± 0.09
Thiosemicarbazone DerivativeA549 (Lung)Cell Cycle Arrest3.82 ± 0.11

Anti-inflammatory Activity

Research indicates that certain pyrrolidinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property is crucial for developing treatments for inflammatory diseases.

Case Studies

  • Inhibition of PBP3 in Pseudomonas aeruginosa
    • A study screened a library of compounds and identified several pyrrolidine derivatives as potent inhibitors of PBP3 in Pseudomonas aeruginosa, with IC50 values indicating strong inhibition capabilities . This finding suggests the potential of these compounds in combating antibiotic-resistant strains.
  • Anticancer Efficacy Against Ovarian Carcinoma
    • Another investigation focused on the anticancer properties of thiohydantoin-pyrrolidine derivatives against ovarian carcinoma cell lines. The results showed significant cytotoxicity compared to standard treatments like cisplatin .

Q & A

Q. What are the key considerations in designing a synthetic route for (3S,5R)-configured 2-pyrrolidinone derivatives with chloro-fluoro-biphenyl substituents?

Methodological Answer:

  • Retrosynthetic Analysis : Begin by disconnecting the biphenyl moiety via Suzuki-Miyaura coupling, leveraging palladium catalysis for aryl-aryl bond formation (as demonstrated in palladium-catalyzed reductive cyclizations ).
  • Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to establish the (3S,5R) configuration. For example, Evans auxiliaries or enzymatic resolution could enforce stereochemistry at the pyrrolidinone core.
  • Protecting Groups : Protect the hydroxymethyl group (-CH2OH) with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during coupling steps.
  • Stepwise Assembly : Construct the pyrrolidinone ring first, followed by introduction of the biphenyl substituent via cross-coupling.

Q. Which spectroscopic methods are most effective for confirming stereochemistry and purity?

Methodological Answer:

  • X-ray Crystallography : The gold standard for absolute stereochemical confirmation. For example, fluorophenyl-substituted analogs have been resolved using single-crystal X-ray diffraction (e.g., in , where fluorophenyl groups were analyzed with R factor = 0.038 ).
  • NMR Spectroscopy :
    • 1H-NMR : Coupling constants (e.g., J values for axial/equatorial protons in the pyrrolidinone ring) and NOE correlations to confirm spatial arrangement.
    • 13C-NMR : Chemical shifts of carbonyl groups (C=O) and quaternary carbons to validate substitution patterns.
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and assess enantiomeric excess (ee).

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data regarding conformational stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare computed conformational ensembles with experimental data (e.g., X-ray or NMR-derived structures). Adjust force fields (e.g., GAFF2) to better match observed torsional angles .
  • Validation Techniques :
    • Variable-Temperature NMR : Probe energy barriers between conformers by observing coalescence temperatures.
    • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to refine predicted dihedral angles .
  • Case Study : In , crystallographic data (T = 300 K) resolved fluorophenyl ring orientations, which could be benchmarked against MD trajectories .

Q. What strategies mitigate racemization during synthesis of the (3S,5R) stereoisomer?

Methodological Answer:

  • Low-Temperature Conditions : Perform stereocenter-forming steps (e.g., nucleophilic additions) at −78°C to slow racemization kinetics.
  • Protection of Labile Groups : Convert the hydroxymethyl group to a stable ether (e.g., TBS-protected) to prevent β-elimination or acid-catalyzed epimerization.
  • Catalyst Selection : Use chiral ligands (e.g., Josiphos) in asymmetric hydrogenation to maintain stereochemical integrity .
  • Monitoring : Employ real-time chiral HPLC to detect early-stage racemization and adjust reaction conditions.

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and X-ray data on substituent orientation?

Methodological Answer:

  • Step 1 : Repeat NMR experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to rule out solvent-induced conformational biases.
  • Step 2 : Acquire NOESY/ROESY spectra to identify through-space correlations inconsistent with X-ray data. For example, ’s crystal structure showed fluorophenyl groups in a planar arrangement, which NOE cross-peaks should corroborate .
  • Step 3 : Re-examine crystallization conditions (e.g., solvent polarity, temperature) to assess whether the solid-state structure represents the solution-phase dominant conformer.

Methodological Optimization

Q. What techniques improve yield in the final Suzuki-Miyaura coupling step?

Methodological Answer:

  • Precatalyst Screening : Test Pd(OAc)2 with SPhos ligand vs. XPhos for higher turnover in biphenyl coupling (as in ’s reductive cyclizations ).
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h under 100°C microwave irradiation, minimizing decomposition.
  • Additives : Include Cs2CO3 as a base and TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst to enhance arylboronic acid reactivity.

Comparative Analysis of Characterization Techniques

Technique Pros Cons Reference
X-ray Crystallography Absolute stereochemical resolutionRequires high-quality single crystals
Chiral HPLC Quantifies enantiomeric purityLimited to analytes with chromophores
VT-NMR Probes conformational dynamicsTime-intensive; low sensitivity for minor species

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.